molecular formula C10H15N3O3 B13485472 tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate

tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate

Cat. No.: B13485472
M. Wt: 225.24 g/mol
InChI Key: WIUVGRDSBUWPRY-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a pyrazinone ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrazinone derivative. One common method includes the use of tert-butyl carbamate and 4-methyl-5-oxo-4,5-dihydropyrazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of tert-butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)carbamate is unique due to the presence of the pyrazinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its versatility in various applications .

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

tert-butyl N-(4-methyl-5-oxopyrazin-2-yl)carbamate

InChI

InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)12-7-6-13(4)8(14)5-11-7/h5-6H,1-4H3,(H,12,15)

InChI Key

WIUVGRDSBUWPRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=O)C=N1)C

Origin of Product

United States

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